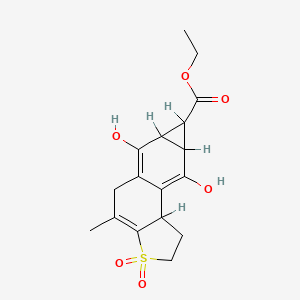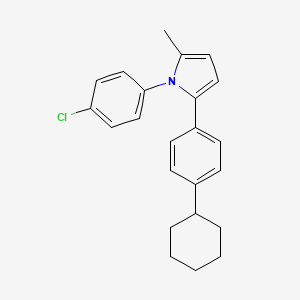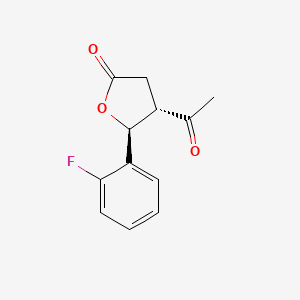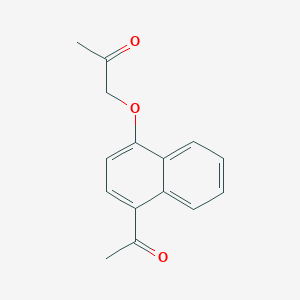
4-Acetyl-1-naphthoxyacetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-1-naphthoxyacetone is an organic compound belonging to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a naphthalene ring system with an acetyl group and an oxyacetone moiety attached to it.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-naphthoxyacetone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 1-naphthol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Another method involves the reaction of 4-bromo-1-naphthyl ethyl ketone with trimethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then treated with n-butyllithium and carbon dioxide, followed by acidification to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product suitable for various applications.
化学反应分析
Types of Reactions
4-Acetyl-1-naphthoxyacetone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used in the presence of catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthoic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
科学研究应用
4-Acetyl-1-naphthoxyacetone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Acetyl-1-naphthoxyacetone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of redox signaling pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses . Additionally, it may interact with enzymes and receptors involved in various biological processes, contributing to its observed biological activities.
相似化合物的比较
Similar Compounds
4-Acetyl-1-naphthoic acid: A structurally related compound with similar chemical properties and applications.
1,4-Naphthoquinone: Known for its redox activity and biological effects.
4-Acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones: Evaluated for their anticonvulsant activity and AMPA-receptor antagonism.
Uniqueness
4-Acetyl-1-naphthoxyacetone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its combination of an acetyl group and an oxyacetone moiety on the naphthalene ring makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
7761-46-8 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
1-(4-acetylnaphthalen-1-yl)oxypropan-2-one |
InChI |
InChI=1S/C15H14O3/c1-10(16)9-18-15-8-7-12(11(2)17)13-5-3-4-6-14(13)15/h3-8H,9H2,1-2H3 |
InChI 键 |
WZMKOIZIPHXVHN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


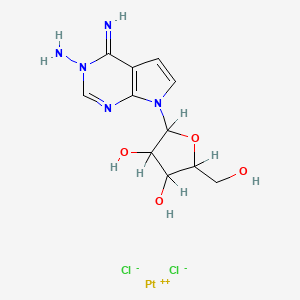

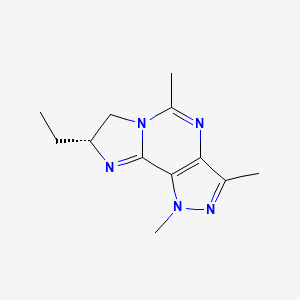
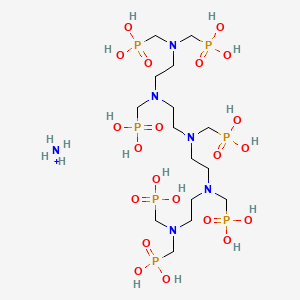

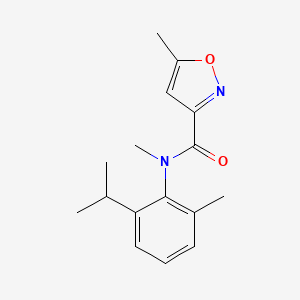

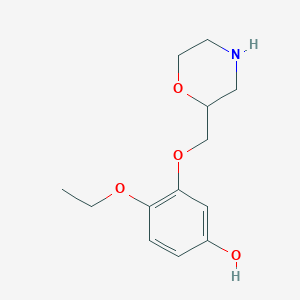
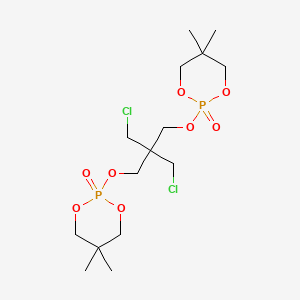
![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)
